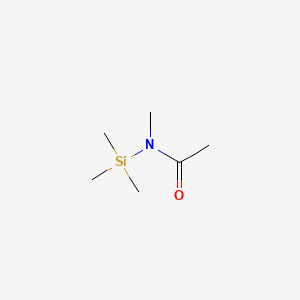

N-Methyl-N-(trimethylsilyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142435. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-trimethylsilylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NOSi/c1-6(8)7(2)9(3,4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUOBLDKFGCVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064707 | |

| Record name | Acetamide, N-methyl-N-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7449-74-3 | |

| Record name | N-Methyl-N-(trimethylsilyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7449-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Trimethylsilyl-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007449743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(trimethylsilyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-methyl-N-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-methyl-N-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-(trimethylsilyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TRIMETHYLSILYL-N-METHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0IWF6UKW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-Methyl-N-(trimethylsilyl)acetamide from N-methylacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methyl-N-(trimethylsilyl)acetamide from N-methylacetamide. The document details the chemical reaction, experimental protocols, and quantitative data associated with the synthesis, purification, and characterization of the final product. This guide is intended for professionals in research and development, particularly those involved in organic synthesis and drug development, where silylation is a critical step for protecting functional groups or for preparing volatile derivatives for analytical purposes such as gas chromatography.

Reaction Overview

The synthesis of this compound involves the silylation of N-methylacetamide using a suitable silylating agent, most commonly trimethylsilyl (B98337) chloride (TMSCl). The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid byproduct. The overall reaction is a nucleophilic substitution at the silicon atom.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Table 1: Reactant and Product Properties | |

| Compound | N-methylacetamide |

| Molecular Formula | C₃H₇NO |

| Molar Mass ( g/mol ) | 73.09 |

| Boiling Point (°C) | 206 |

| Density (g/cm³) | 0.956 |

| Compound | Trimethylsilyl chloride (TMSCl) |

| Molecular Formula | C₃H₉ClSi |

| Molar Mass ( g/mol ) | 108.64 |

| Boiling Point (°C) | 57 |

| Density (g/cm³) | 0.856 |

| Compound | Triethylamine (Et₃N) |

| Molecular Formula | C₆H₁₅N |

| Molar Mass ( g/mol ) | 101.19 |

| Boiling Point (°C) | 89.5 |

| Density (g/cm³) | 0.726 |

| Compound | This compound |

| Molecular Formula | C₆H₁₅NOSi |

| Molar Mass ( g/mol ) | 145.28 |

| Boiling Point (°C) | 156-158 |

| Density (g/cm³) | 0.873 |

| Table 2: Typical Reaction Parameters and Yields | |

| Parameter | Value |

| Stoichiometric Ratio (N-methylacetamide:TMSCl:Et₃N) | 1 : 1.1 : 1.2 |

| Solvent | Dichloromethane (B109758) (anhydrous) |

| Reaction Temperature (°C) | 0 to room temperature |

| Reaction Time (hours) | 2 - 4 |

| Typical Yield (%) | 70-90% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from N-methylacetamide.

Materials:

-

N-methylacetamide (reagent grade)

-

Trimethylsilyl chloride (TMSCl) (reagent grade)

-

Triethylamine (Et₃N) (reagent grade, distilled from CaH₂)

-

Dichloromethane (anhydrous)

-

Sodium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Charging of Reactants: The flask is charged with N-methylacetamide (7.31 g, 0.1 mol) and anhydrous dichloromethane (100 mL). The mixture is stirred until the N-methylacetamide is fully dissolved. Triethylamine (12.14 g, 16.7 mL, 0.12 mol) is then added to the solution.

-

Addition of Silylating Agent: The flask is cooled in an ice bath to 0 °C. Trimethylsilyl chloride (11.95 g, 13.9 mL, 0.11 mol) is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate. The filtrate is then washed sequentially with cold saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid. The fraction boiling at approximately 156-158 °C is collected.

Reaction Mechanism and Experimental Workflow Diagrams

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

The Core Mechanism of Silylation using N-Methyl-N-(trimethylsilyl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for silylation using N-Methyl-N-(trimethylsilyl)acetamide (MSA). MSA is a powerful and versatile silylating agent used to derivatize polar compounds, enhancing their volatility and thermal stability for analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[1][2]

Introduction to Silylation and this compound (MSA)

Silylation is a chemical derivatization technique that involves the replacement of an active hydrogen atom in a molecule with a trimethylsilyl (B98337) (TMS) group.[1] This process is widely employed for compounds containing hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), and thiol (-SH) functional groups. The resulting TMS derivatives are generally less polar, more volatile, and more thermally stable than the parent compounds, making them amenable to GC-MS analysis.[3]

This compound (MSA) is a potent silylating agent belonging to the silylamide class of reagents.[4] Its high silylating potential makes it effective for a wide range of polar substances.[4] The byproducts of reactions with MSA are neutral and volatile, which simplifies sample cleanup and minimizes interference in chromatographic analysis.

The Silylation Reaction Mechanism

The core of the silylation reaction with MSA is a nucleophilic attack by the heteroatom (e.g., oxygen of a hydroxyl group) of the analyte on the silicon atom of the MSA molecule. This proceeds through a bimolecular transition state.[3]

The generally accepted mechanism can be broken down into the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the heteroatom of the analyte (e.g., an alcohol, R-OH) attacks the electrophilic silicon atom of the trimethylsilyl group in MSA.

-

Formation of a Transition State: A temporary, unstable intermediate is formed where the silicon atom is penta-coordinated. In this transition state, a bond is forming between the silicon and the analyte's heteroatom, while the bond between the silicon and the nitrogen of the acetamide (B32628) group is beginning to break.

-

Leaving Group Departure: The N-methylacetamide group departs as a stable, neutral leaving group.

-

Proton Transfer: A proton is transferred from the analyte's functional group to the N-methylacetamide anion, resulting in the formation of the silylated product (R-O-TMS) and the neutral N-methylacetamide byproduct.

Factors Influencing Silylation Reactions

Several factors can influence the efficiency and completeness of silylation reactions with MSA:

-

Solvent: Non-polar solvents such as hexane (B92381) can favor higher yields by minimizing hydrolytic side reactions.[5] However, polar solvents like pyridine (B92270), dimethylformamide (DMF), and acetonitrile (B52724) are often used to facilitate the reaction, especially for less reactive compounds.[3]

-

Temperature: While many silylations with MSA proceed at room temperature, heating (e.g., 60-80°C) can be employed to accelerate the reaction for sterically hindered or less reactive functional groups.[5]

-

Catalysts: The silylating power of MSA can be enhanced by the addition of catalysts. Trimethylchlorosilane (TMCS) is a common catalyst used in small amounts (e.g., 1%) to increase the reactivity of the silylating agent.[3] Basic catalysts like imidazole (B134444) can also be used.

-

Steric Hindrance: The ease of silylation is influenced by steric hindrance around the active hydrogen. The general order of reactivity for alcohols is primary > secondary > tertiary, and for amines, it is primary > secondary.[3]

-

Moisture: MSA is sensitive to moisture, and all silylation reactions should be carried out under anhydrous conditions to prevent the hydrolysis of the reagent and the silylated product.[5]

Quantitative Data on Silylation with MSA

While MSA is recognized as a powerful silylating agent, comprehensive quantitative data on its reaction kinetics and yields with a wide range of compounds are not extensively tabulated in the literature. The reactivity is often discussed in comparison to other silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]

| Functional Group | General Reactivity with MSA | Typical Reaction Conditions |

| Alcohols (Primary) | Very High | Room temperature to 60°C |

| Alcohols (Secondary) | High | Room temperature to 70°C, may require catalyst |

| Alcohols (Tertiary) | Moderate to Low | Requires heating and catalyst |

| Phenols | High | Room temperature to 60°C |

| Carboxylic Acids | Very High | Room temperature |

| Amines (Primary) | High | Room temperature to 70°C |

| Amines (Secondary) | Moderate | May require heating and catalyst |

| Amides | Moderate | Requires heating and catalyst |

| Thiols | High | Room temperature |

Experimental Protocols

The following are generalized protocols for the silylation of different classes of compounds using MSA. These should be adapted based on the specific analyte and analytical requirements.

General Experimental Workflow for GC-MS Analysis

Protocol for Silylation of Alcohols

-

Sample Preparation: Place 1-5 mg of the alcohol sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a stream of nitrogen.

-

Reagent Addition: Add 100-200 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or hexane) to dissolve the sample.

-

Silylation: Add a 1.5 to 2-fold molar excess of MSA to the vial. For sterically hindered alcohols, a catalyst such as 1% TMCS can be added.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 30 minutes. For less reactive alcohols, the mixture can be heated at 60-70°C for 15-30 minutes.

-

Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.

Protocol for Silylation of Carboxylic Acids

-

Sample Preparation: Place 1-5 mg of the carboxylic acid sample into a clean, dry reaction vial. Ensure the sample is completely dry.

-

Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., DMF or pyridine).

-

Silylation: Add a 2-fold molar excess of MSA.

-

Reaction: Cap the vial and vortex. The reaction is typically rapid and quantitative at room temperature within 15-30 minutes.

-

Analysis: Inject an aliquot of the reaction mixture directly into the GC-MS.

Protocol for Silylation of Amines

-

Sample Preparation: Place 1-5 mg of the amine sample in a dry reaction vial.

-

Reagent Addition: Dissolve the sample in 100-200 µL of an anhydrous solvent. Acetonitrile or pyridine are commonly used.

-

Silylation: Add a 1.5 to 2-fold molar excess of MSA.

-

Reaction: Cap the vial tightly and vortex. Let the reaction stand at room temperature for 30 minutes, or heat at 60-70°C for 15-30 minutes for less reactive or secondary amines.

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Conclusion

This compound is a highly effective silylating agent for the derivatization of a broad range of polar compounds. Its mechanism proceeds through a nucleophilic attack on the silicon atom, leading to the formation of volatile and thermally stable trimethylsilyl derivatives. By understanding the reaction mechanism and the factors that influence it, researchers can optimize their experimental protocols to achieve efficient and reproducible derivatization for sensitive and accurate analysis by GC-MS. While comprehensive quantitative data for MSA is not as prevalent as for other silylating agents, its high reactivity and the volatility of its byproducts make it an invaluable tool in chemical analysis and drug development.

References

An In-depth Technical Guide to N-Methyl-N-(trimethylsilyl)acetamide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-(trimethylsilyl)acetamide (MTSA) is a versatile organosilicon compound widely utilized as a derivatizing agent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). Its ability to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group enhances the volatility and thermal stability of polar analytes, enabling their successful analysis. This guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, synthesis, and key applications of this compound. Detailed experimental protocols for its synthesis and use in GC-MS derivatization are also presented to support practical laboratory applications.

Chemical and Physical Properties

This compound is typically a clear, light yellow liquid.[1][2] It is sensitive to moisture and should be handled and stored under inert conditions to prevent degradation.[2][3] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₅NOSi |

| Molecular Weight | 145.27 g/mol |

| Appearance | Clear, light yellow liquid |

| Boiling Point | 159-161 °C (lit.) |

| Density | 0.904 g/mL at 20 °C (lit.) |

| Refractive Index (n²⁰/D) | 1.439 (lit.) |

| Flash Point | 48 °C (118.4 °F) - closed cup |

| Storage Temperature | -20°C |

Chemical Structure and Identification

The structure of this compound features a central nitrogen atom bonded to a methyl group, an acetyl group, and a trimethylsilyl group. This arrangement is key to its reactivity as a silylating agent.

| Identifier | String |

| SMILES | CC(=O)N(C)--INVALID-LINK--(C)C |

| InChI | InChI=1S/C6H15NOSi/c1-6(8)7(2)9(3,4)5/h1-5H3 |

| InChIKey | QHUOBLDKFGCVCG-UHFFFAOYSA-N |

| CAS Number | 7449-74-3 |

| EC Number | 231-217-0 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between N-methylacetamide and a silylating agent like chlorotrimethylsilane (B32843), in the presence of a base to neutralize the resulting hydrochloric acid.[2]

Materials:

-

N-methylacetamide

-

Chlorotrimethylsilane (TMCS)

-

Triethylamine (B128534) (TEA) or another suitable base

-

Anhydrous hexane (B92381) or other inert solvent

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Stirring apparatus

-

Distillation apparatus

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylacetamide and a slight molar excess of triethylamine in anhydrous hexane.

-

Addition of Silylating Agent: While stirring the mixture, add chlorotrimethylsilane dropwise from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. The precipitated triethylamine hydrochloride will be visible. Filter the mixture under an inert atmosphere to remove the salt.

-

Purification: Remove the solvent and any excess triethylamine from the filtrate by rotary evaporation under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to yield pure this compound. A boiling point of 48-49°C at 11 mmHg has been reported.[1]

GC-MS Derivatization of Polar Analytes (e.g., Alcohols, Fatty Acids)

This compound is a powerful silylating agent for compounds containing active hydrogens, making them suitable for GC-MS analysis.[4] The following is a general protocol for the derivatization of polar analytes.

Materials:

-

Dried sample containing the analyte(s) of interest

-

This compound (MTSA)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or hexane)

-

GC vial with a screw cap and PTFE-lined septum

-

Vortex mixer

-

Heating block or oven

Procedure:

-

Sample Preparation: Ensure the sample is completely dry, as moisture will react with the silylating agent and interfere with the derivatization.[5] Place the dried sample (typically in the microgram to low milligram range) into a GC vial.

-

Reagent Addition: Add a suitable volume of anhydrous solvent to dissolve the sample. Then, add a molar excess of this compound to the vial.

-

Reaction: Tightly cap the vial and vortex for approximately 10-30 seconds. Heat the vial in a heating block or oven at 60-80°C for 30-60 minutes to facilitate the reaction.[1][2] The optimal time and temperature may vary depending on the analyte.

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Applications in Research and Development

The primary application of this compound is as a silylating agent for GC-MS analysis.[4] This derivatization is crucial for a wide range of compounds that are otherwise non-volatile or thermally labile, including:

-

Alcohols and phenols

-

Carboxylic acids

-

Amines and amides

-

Carbohydrates

-

Steroids

By converting polar functional groups to their corresponding trimethylsilyl ethers, esters, or amines, MTSA increases their volatility and thermal stability, improves chromatographic peak shape, and enhances detection sensitivity.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the derivatization of a polar analyte using this compound prior to GC-MS analysis.

Caption: Workflow for the derivatization of polar analytes using MTSA for GC-MS analysis.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It may cause eye, skin, respiratory, and digestive tract irritation.[3] It is also moisture-sensitive.[3] Therefore, appropriate safety precautions should be taken when handling this compound.

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood. Facilities should be equipped with an eyewash station and a safety shower.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[3]

-

Handling: Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material. Avoid contact with water and moist air.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Store protected from moisture.[3] Recommended storage is at -20°C.[1]

Conclusion

This compound is a valuable reagent for chemical analysis, particularly for preparing samples for gas chromatography-mass spectrometry. Its effective silylating properties enable the analysis of a broad range of polar compounds that are otherwise difficult to analyze by GC. Understanding its chemical properties, structure, and proper handling is essential for its successful and safe application in a laboratory setting. The experimental protocols provided in this guide offer a practical foundation for researchers and scientists to utilize MTSA in their analytical workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. Derivatization techniques for free fatty acids by GC [restek.com]

- 3. US4663471A - Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide - Google Patents [patents.google.com]

- 4. N-甲基-N-三甲基硅烷乙酰胺 derivatization grade (GC derivatization), LiChropur™, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Methyl-N-(trimethylsilyl)acetamide (CAS: 7449-74-3)

This technical guide provides a comprehensive overview of this compound (MTSA), a versatile silylating agent. MTSA is primarily utilized as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC), to enhance the volatility and thermal stability of polar compounds.[1][2][3]

Chemical and Physical Properties

This compound is a clear, light yellow liquid that is sensitive to moisture.[1][2] It belongs to the class of amides, featuring a methyl and a trimethylsilyl (B98337) group attached to the nitrogen atom, which contributes to its reactivity and solubility in organic solvents.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 7449-74-3[1] |

| Molecular Formula | C6H15NOSi[1] |

| Molecular Weight | 145.27 g/mol [1] |

| Appearance | Clear light yellow liquid[1] |

| Boiling Point | 159-161 °C[1] |

| Density | 0.904 g/mL at 20 °C[1] |

| Refractive Index | n20/D 1.439[5] |

| Flash Point | 48 °C[1] |

| Storage Temperature | -20 °C (under inert gas recommended)[1] |

Applications in Research and Development

The primary application of MTSA is as a silylating agent for the derivatization of polar compounds. This process replaces active hydrogen atoms in functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) with a trimethylsilyl (TMS) group.[1][2] This chemical modification increases the volatility and thermal stability of the analytes, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS).[1]

Key applications include:

-

Metabolomics: Derivatization of endogenous metabolites such as amino acids, organic acids, and sugars for GC-MS profiling.[1]

-

Pharmaceutical Analysis: Detection and quantification of steroid hormones and other pharmaceutical intermediates.[1]

-

Clinical Chemistry: Analysis of biological molecules like nucleotides and peptides.[1]

Mechanism of Action: Silylation

The silylation reaction involves the nucleophilic attack of an active hydrogen-containing group on the silicon atom of this compound. The reaction is typically carried out in an anhydrous solvent, and a catalyst may be used to enhance the reaction rate. The byproducts of the reaction are typically volatile and do not interfere with chromatographic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound (EVT-321138) | 7449-74-3 [evitachem.com]

- 3. N-甲基-N-三甲基硅烷乙酰胺 derivatization grade (GC derivatization), LiChropur™, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Physical Properties of N-Methyl-N-(trimethylsilyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-(trimethylsilyl)acetamide (CAS No. 7449-74-3), a member of the trialkylsilyl reagent family, is a versatile derivatizing agent crucial in analytical chemistry, particularly for gas chromatography (GC) applications.[1] Its primary function is to silylate polar compounds, rendering them more volatile and thermally stable for analysis. This guide provides a consolidated overview of its key physical properties, supported by detailed experimental protocols for their determination. All quantitative data is presented for clear reference, and a representative experimental workflow is visualized to aid in laboratory application.

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₆H₁₅NOSi.[1][2] It is commonly supplied as a clear, light yellow liquid.[1][3][4][5] As a silylating agent, it is noted to be moisture-sensitive, necessitating handling and storage under dry, inert conditions.[1]

Quantitative Physical Properties

The physical characteristics of this compound have been determined by various sources. The following table summarizes these key quantitative properties for easy comparison and reference.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 145.27 g/mol | - | [1][4][6][7] |

| Boiling Point | 159-161 °C | at 760 mmHg (lit.) | [1][4][5] |

| Density | 0.904 g/mL | at 20 °C (lit.) | [1][4][5] |

| 0.9009 g/cm³ | at 20 °C | [3] | |

| Refractive Index (n20/D) | 1.439 | at 20 °C | [4] |

| Flash Point | 48 °C | Closed Cup | [1][4] |

| Storage Temperature | -20 °C | Recommended | [1][4] |

Experimental Protocols for Property Determination

The following sections detail generalized, standard laboratory methodologies for determining the key physical properties listed above. These protocols are representative of the techniques used to measure the physical constants of liquid organic compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] The Thiele tube method is a common and efficient technique that requires a small amount of sample.[9]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with this compound. Place the capillary tube inside, with its open end down.[9]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, which should be filled with mineral oil to a level above the side arm.[9] Gently heat the side arm of the Thiele tube. The shape of the tube promotes oil circulation, ensuring uniform heating.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's opening.[9][10]

-

Measurement: Remove the heat source once a vigorous stream of bubbles is observed. The boiling point is the temperature recorded the instant the bubbling stops and the liquid begins to be drawn back into the capillary tube.[9][10]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.[11] A specific gravity bottle (pycnometer) is used for precise measurements of liquid density.

Apparatus:

-

Pycnometer (specific gravity bottle of a known volume, e.g., 25 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath set to 20 °C

Procedure:

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Weigh it on the analytical balance and record its mass (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer completely with this compound. To ensure the volume is precise, insert the stopper, allowing excess liquid to exit through the capillary opening. Place the filled pycnometer in a water bath at 20 °C to allow it to reach thermal equilibrium.

-

Dry the outside of the pycnometer and weigh it. Record this mass (m₂).

-

Calculation: The mass of the liquid is (m₂ - m₁). The density (ρ) is calculated using the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is temperature-dependent.

Apparatus:

-

Abbe Refractometer

-

Monochromatic light source (typically a sodium lamp, 589 nm)

-

Constant temperature water circulator (set to 20 °C)

-

Dropper or pipette

-

Lint-free tissues and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning

Procedure:

-

Calibration: Turn on the refractometer and the water circulator. Calibrate the instrument by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water) onto the prism.[12]

-

Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism. Close the prisms firmly.[13]

-

Measurement: Look through the eyepiece and adjust the coarse and fine control knobs until the boundary line between the light and dark fields comes into view. If a colored band is visible, adjust the compensator dial to achieve a sharp, achromatic boundary line.[13]

-

Reading: Align the boundary line precisely with the center of the crosshairs in the eyepiece.[12] Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was taken.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid sample such as this compound.

References

- 1. Buy this compound (EVT-321138) | 7449-74-3 [evitachem.com]

- 2. CAS 7449-74-3: this compound [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 7449-74-3 [chemicalbook.com]

- 5. This compound, CAS No. 7449-74-3 - iChemical [ichemical.com]

- 6. Acetamide, N-methyl-N-(trimethylsilyl)- (CAS 7449-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. N-Trimethylsilyl-N-methylacetamide | C6H15NOSi | CID 81953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. davjalandhar.com [davjalandhar.com]

N-Methyl-N-(trimethylsilyl)acetamide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(trimethylsilyl)acetamide (MTSA) is a trialkylsilyl reagent utilized for the derivatization of polar functional groups in organic molecules. This process, known as silylation, replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility, thermal stability, and decreasing the polarity of the parent compound.[1] These characteristics make MTSA a valuable tool in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis of a wide range of compounds including carbohydrates, amino acids, steroids, and fatty acids.[1][2] While not as reactive as its counterparts N,O-Bis(trimethylsilyl)acetamide (BSA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), MTSA offers a milder alternative for silylation reactions.[3][4] This guide provides an in-depth overview of MTSA, including its properties, synthesis, reaction mechanisms, and detailed protocols for its application.

Properties of this compound

MTSA is a clear, light yellow liquid that is sensitive to moisture and should be handled under anhydrous conditions.[1][5] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₁₅NOSi |

| Molecular Weight | 145.27 g/mol |

| CAS Number | 7449-74-3 |

| Boiling Point | 159-161 °C |

| Density | 0.904 g/mL at 20 °C |

| Refractive Index | n20/D 1.439 |

| Flash Point | 48 °C |

| Storage Temperature | -20°C |

Synthesis of this compound

The synthesis of MTSA typically involves the nucleophilic substitution reaction between N-methylacetamide and a trimethylsilyl halide, such as trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the hydrogen halide byproduct.[1]

Experimental Protocol: Synthesis of MTSA

Materials:

-

N-methylacetamide

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (B128534) (or another suitable base like imidazole)

-

Anhydrous hexane (B92381) (or another inert solvent)

-

Reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere, dissolve N-methylacetamide and triethylamine in anhydrous hexane.

-

With stirring, add trimethylsilyl chloride dropwise to the solution from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to 60-80°C and maintain it for 2-4 hours.[1]

-

Monitor the reaction progress by a suitable method (e.g., GC analysis of an aliquot).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

A yield of over 90% can be expected with this method.[1]

The Silylation Reaction with this compound

MTSA reacts with compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and amino groups, to form trimethylsilyl derivatives. The general reaction mechanism involves the nucleophilic attack of the heteroatom (e.g., oxygen or nitrogen) on the silicon atom of the TMS group, with the subsequent departure of the N-methylacetamide byproduct.

General Silylation Mechanism

Caption: General mechanism of silylation using MTSA.

Experimental Protocols for Silylation

Due to the lower reactivity of MTSA compared to BSA and MSTFA, silylation reactions with MTSA may require the use of a catalyst, higher temperatures, and/or longer reaction times.[3][5] Common catalysts include trimethylchlorosilane (TMCS) and imidazole.[1]

Silylation of Alcohols (Primary, Secondary, and Phenols)

Materials:

-

Alcohol substrate

-

This compound (MTSA)

-

Anhydrous solvent (e.g., pyridine (B92270), acetonitrile, or dichloromethane)

-

Catalyst (optional, e.g., TMCS)

-

Reaction vial with a screw cap

-

Heating block or oven

Procedure:

-

Weigh 1-10 mg of the alcohol substrate into a clean, dry reaction vial.

-

Add an excess of MTSA (typically a 2:1 molar ratio of MTSA to active hydrogen).

-

Add a suitable anhydrous solvent. Pyridine is often a good choice as it can also act as a catalyst and acid scavenger.[3]

-

If necessary, add a catalytic amount of TMCS (e.g., 1% of the MTSA volume).

-

Cap the vial tightly and vortex to mix the contents.

-

Heat the vial at 60-80°C for 1-4 hours. The reaction time and temperature will depend on the steric hindrance of the hydroxyl group.[6]

-

Monitor the reaction progress by GC analysis of an aliquot.

-

Once the reaction is complete, the derivatized sample can be directly injected into the GC-MS system.

Silylation of Carboxylic Acids

Materials:

-

Carboxylic acid substrate

-

This compound (MTSA)

-

Anhydrous solvent (e.g., pyridine or acetonitrile)

-

Reaction vial with a screw cap

-

Heating block or oven

Procedure:

-

Place 1-10 mg of the carboxylic acid substrate into a dry reaction vial.

-

Add an excess of MTSA.

-

Add a suitable anhydrous solvent.

-

Cap the vial and heat at 60-70°C for 30-60 minutes.[4]

-

Cool the vial to room temperature before GC-MS analysis.

Derivatization for GC-MS Analysis of Biological Samples (e.g., Steroids, Fatty Acids)

Materials:

-

Dried biological extract

-

This compound (MTSA)

-

Anhydrous pyridine

-

Catalyst (e.g., TMCS or a mixture of MSTFA/NH₄I/DTT for steroids)[7]

-

Reaction vial

-

Heating block

Procedure:

-

Ensure the sample extract is completely dry, as moisture will interfere with the derivatization.

-

Add a solution of MTSA in anhydrous pyridine to the dried extract.

-

For sterically hindered compounds like some steroids, the addition of a catalyst is often necessary.[7]

-

Cap the vial and heat at a suitable temperature (e.g., 60-100°C) for a specified time (e.g., 1 hour).[8]

-

After cooling, the sample is ready for GC-MS analysis.

Data Presentation: Silylation Reaction Conditions and Expected Outcomes

The following table summarizes typical reaction conditions for silylation with MTSA and related reagents. Note that for MTSA, conditions may need to be more forcing than for BSA or MSTFA.

| Functional Group | Substrate Type | Reagent | Typical Conditions | Expected Yield |

| Hydroxyl | Primary Alcohols | MTSA | 60-80°C, 1-2 hours | Good to Excellent |

| Secondary Alcohols | MTSA w/ catalyst | 70-90°C, 2-4 hours | Moderate to Good | |

| Phenols | MTSA | 60-70°C, 1-3 hours | Good to Excellent | |

| Carboxyl | Aliphatic & Aromatic Acids | MTSA | 60-70°C, 0.5-1 hour | Excellent |

| Amino | Primary & Secondary Amines | MTSA w/ catalyst | 80-100°C, 2-6 hours | Moderate to Good |

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of MTSA and its use in the derivatization of samples for GC-MS analysis.

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of MTSA.

GC-MS Derivatization Workflow

Caption: General workflow for sample derivatization with MTSA for GC-MS analysis.

Conclusion

This compound is a versatile reagent for the derivatization of a variety of polar compounds for analysis by gas chromatography. While it is a less powerful silylating agent than BSA or MSTFA, it provides a milder option for derivatization.[9] The successful application of MTSA often requires careful optimization of reaction conditions, including the use of catalysts and elevated temperatures, particularly for sterically hindered substrates. This guide provides a comprehensive overview and practical protocols to aid researchers in the effective use of MTSA in their analytical and synthetic workflows.

References

- 1. Buy this compound (EVT-321138) | 7449-74-3 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Derivatization techniques for free fatty acids by GC [restek.com]

- 5. CAS 7449-74-3: this compound [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcms.cz [gcms.cz]

- 9. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]

The Role of N-Methyl-N-(trimethylsilyl)acetamide (MSTA) as a Derivatizing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatization is a critical step in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), to enhance the volatility, thermal stability, and detectability of polar analytes. Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a widely employed technique for this purpose. This technical guide provides an in-depth exploration of N-Methyl-N-(trimethylsilyl)acetamide (MSTA), a versatile silylating agent. We will delve into its chemical properties, mechanism of action, and applications in the derivatization of key biomolecules and pharmaceuticals, including steroids, amino acids, and fatty acids. This guide will also present detailed experimental protocols, quantitative data on reaction conditions, and a comparative overview with other common silylating agents.

Introduction to Silylation and this compound (MSTA)

In gas chromatography, the analysis of non-volatile or thermally labile compounds presents a significant challenge. Derivatization addresses this by chemically modifying the analytes to increase their volatility and thermal stability. Silylation is a prominent derivatization technique where a polar functional group containing an active hydrogen, such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), or thiol (-SH), is converted into its trimethylsilyl (TMS) derivative.

This compound (MSTA) is a trialkylsilyl reagent used as a versatile derivatizing agent in gas chromatography (GC).[1] It effectively replaces active hydrogen atoms in polar compounds with a TMS group, thereby increasing their volatility and making them amenable to GC-MS analysis.

Table 1: Physical and Chemical Properties of this compound (MSTA)

| Property | Value |

| Chemical Formula | C6H15NOSi |

| Molecular Weight | 145.27 g/mol |

| Appearance | Clear, light yellow liquid |

| Boiling Point | 159-161 °C |

| Density | 0.904 g/mL at 20 °C |

| Flash Point | 48 °C |

| Storage Temperature | -20 °C (under inert gas) |

| Sensitivity | Moisture sensitive |

Mechanism of Silylation with MSTA

The silylation reaction with MSTA proceeds through a nucleophilic substitution at the silicon atom. The active hydrogen-containing functional group of the analyte acts as a nucleophile, attacking the electrophilic silicon atom of the TMS group in MSTA. This results in the formation of a trimethylsilyl derivative of the analyte and N-methylacetamide as a byproduct. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the reagent and the resulting TMS derivatives.

Figure 1: General silylation reaction of an analyte with MSTA.

Applications and Experimental Protocols

MSTA is a versatile reagent used for the derivatization of a wide range of compounds. Below are detailed protocols for the derivatization of steroids, amino acids, and fatty acids, along with typical GC-MS parameters.

Derivatization of Steroids

Steroids often require derivatization to improve their volatility and chromatographic behavior. Silylation of hydroxyl and keto groups is a common strategy.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-2 mg of the steroid standard or sample into a reaction vial.

-

Reagent Addition: Add 100 µL of this compound (MSTA).

-

Reaction: Tightly cap the vial and heat at 60-80 °C for 30-60 minutes. If the sample does not dissolve, the temperature can be increased up to 100 °C.[1] The reaction is complete when a clear solution is formed.[1]

-

Analysis: Cool the vial to room temperature and inject 1 µL of the solution into the GC-MS system.

Table 2: Reaction Conditions for Steroid Derivatization with Silylating Agents

| Steroid Class | Reagent | Temperature (°C) | Time (min) | Yield/Efficiency |

| Estrogens (Estrone, 17α-ethinylestradiol) | MSTFA/BSTFA in Pyridine | 70 | 30 | High conversion to di-TMS derivative[2] |

| Anabolic Steroids | MSTFA with catalyst | 85 | 24 | Optimized for single derivative formation[3] |

| General Steroids | BSTFA + 1% TMCS | 60 | 60 | Effective for complete derivatization[4] |

| 7-Hydroxy Steroids | BSTFA + 1% TMCS | 60 | 60 | Standard protocol for TMS ether formation[4] |

Note: While specific quantitative yield data for MSTA is limited in readily available literature, the conditions for the structurally similar and more reactive agent MSTFA provide a strong indication of effective parameters. High conversion rates are generally expected under optimized conditions.

Typical GC-MS Parameters for Steroid Analysis:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 280 °C

-

Oven Program: Initial temperature of 180 °C, hold for 1 min, ramp at 20 °C/min to 250 °C, then ramp at 5 °C/min to 300 °C and hold for 10 min.[4]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-700

Derivatization of Amino Acids

The polar nature of amino acids, with both a carboxylic acid and an amino group, makes derivatization essential for GC-MS analysis. Silylation with MSTA targets both of these functional groups.

Experimental Protocol:

-

Sample Preparation: Place a dried aliquot of the amino acid standard or sample (e.g., from a dried 50 µL solution) in a reaction vial.

-

Reagent Addition: Add 100 µL of MSTA followed by 100 µL of a solvent like acetonitrile.

-

Reaction: Tightly cap the vial and heat at 100 °C for 1 to 4 hours.

-

Analysis: Cool the vial to room temperature and inject 1 µL of the solution into the GC-MS system.

Table 3: Reaction Conditions for Amino Acid Derivatization with Silylating Agents

| Amino Acid Type | Reagent | Temperature (°C) | Time (hours) | Notes |

| General Amino Acids | MTBSTFA in Acetonitrile | 100 | 4 | Effective for a wide range of amino acids |

| Proteinogenic Amino Acids | BSTFA in Acetonitrile | 100 | 0.5 | Optimal conditions for rapid derivatization[5] |

| Amino Acid Biomarkers | BSTFA | 100 | 0.5 | Rapid and sensitive method for neonatal screening[5] |

Note: The conditions provided are for related silylating agents and serve as a strong starting point for optimizing MSTA derivatization. Complete derivatization is crucial for accurate quantification.

Typical GC-MS Parameters for Amino Acid Analysis:

-

Column: SLB™-5ms (20 m x 0.18 mm, 0.18 µm) or equivalent

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, ramp to 360 °C at a rate that provides optimal separation.

-

Carrier Gas: Helium

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

Scan Range: Appropriate for the expected mass of the TMS-derivatized amino acids.

Derivatization of Fatty Acids

Free fatty acids can be analyzed by GC-MS after converting their polar carboxyl group into a less polar and more volatile TMS ester.

Experimental Protocol:

-

Sample Preparation: Place a dried sample of the fatty acid or lipid extract in a reaction vial.

-

Reagent Addition: Add a 2:1 mixture of MSTA and a suitable solvent (e.g., dichloromethane). A common approach is to use 50 µL of the silylating reagent for a 100 µL sample.

-

Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60 °C for 60 minutes.

-

Analysis: After cooling, the sample can be directly injected or diluted with a solvent before GC-MS analysis.

Table 4: Reaction Conditions for Fatty Acid Derivatization

| Derivatization Method | Reagent | Temperature (°C) | Time (min) | Target Group |

| Silylation | BSTFA or MSTFA + 1% TMCS | 60 | 60 | Carboxyl, Hydroxyl, Amino |

| Esterification | BF3 in Methanol | 60-100 | 5-60 | Carboxyl |

| Silylation | MSTA | 60 | 60 | Carboxyl, Hydroxyl, Amino |

Note: The conditions for MSTA are based on general silylation protocols for fatty acids.[6] Optimization may be required depending on the specific fatty acids and sample matrix.

Typical GC-MS Parameters for Fatty Acid Analysis:

-

Column: High-polarity cyanopropyl silicone column (e.g., HP-88)

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 140 °C, hold for 5 min, then ramp to 240 °C at 4 °C/min.

-

Carrier Gas: Helium

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

Scan Range: Suitable for the detection of TMS-derivatized fatty acids.

Experimental Workflow and Data Interpretation

The overall workflow for sample analysis using MSTA derivatization followed by GC-MS is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Figure 2: General experimental workflow for GC-MS analysis with MSTA derivatization.

Data Interpretation:

The mass spectra of TMS derivatives are characterized by specific fragmentation patterns. The molecular ion (M+) is often observed, although it may be of low abundance. A characteristic fragment is the [M-15]+ ion, resulting from the loss of a methyl group from the TMS moiety. For compounds with multiple TMS groups, successive losses of 73 (Si(CH3)3) or 89 (OSi(CH3)3) units may be observed. Identification of analytes is achieved by comparing their retention times and mass spectra with those of authentic standards or with entries in mass spectral libraries.

Comparison with Other Silylating Agents

MSTA is one of several common silylating agents. Its performance is often compared to N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Table 5: Comparison of Common Silylating Agents

| Feature | MSTA | BSTFA | MSTFA |

| Silylating Strength | Moderate | Strong | Very Strong[7] |

| Reactivity | Good | High | Very High[7] |

| Byproducts | N-methylacetamide | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide | N-methyltrifluoroacetamide, Monotrimethylsilyltrifluoroacetamide[7] |

| Volatility of Byproducts | Less volatile | Volatile | Highly volatile[7] |

| Common Applications | General purpose silylation | Wide range of polar compounds | Metabolomics, steroids, trace analysis[7] |

MSTFA is generally considered one of the most volatile and reactive silylating agents, making it ideal for trace analysis as its byproducts are less likely to interfere with early eluting peaks.[8] BSTFA is also a powerful and widely used reagent. MSTA, while a capable silylating agent, is generally less reactive than its fluorinated counterparts. The choice of reagent often depends on the specific application, the nature of the analytes, and the required sensitivity.

Conclusion

This compound (MSTA) is a valuable and versatile derivatizing agent for the analysis of polar compounds by GC-MS. Its ability to efficiently silylate a wide range of functional groups makes it a useful tool for researchers, scientists, and drug development professionals. While more reactive silylating agents like MSTFA may be preferred for certain trace analyses, MSTA offers a reliable and effective option for many applications. Successful derivatization with MSTA is contingent on careful optimization of reaction conditions, including temperature, time, and the use of anhydrous solvents. By following the protocols and considering the comparative data presented in this guide, analysts can effectively utilize MSTA to enhance the chromatographic performance and detection of a diverse array of important analytes.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Enduring Workhorse of Silylation: A Technical Guide to the Reactivity of N-Methyl-N-(trimethylsilyl)acetamide

For researchers, scientists, and professionals in drug development, the strategic modification of chemical entities is a cornerstone of innovation. In this context, silylating agents have emerged as indispensable tools, and among them, N-Methyl-N-(trimethylsilyl)acetamide (MTSA) holds a significant position. This technical guide provides an in-depth exploration of the reactivity, applications, and experimental considerations of MTSA, offering a comprehensive resource for its effective utilization in both analytical and synthetic chemistry.

This compound, a clear, light yellow liquid, is a potent trialkylsilyl reagent primarily recognized for its role as a derivatizing agent in gas chromatography (GC).[1] By replacing active hydrogen atoms in polar compounds with a trimethylsilyl (B98337) (TMS) group, MTSA enhances their volatility and thermal stability, making them amenable to GC-MS analysis.[1] Its reactivity, however, extends beyond analytical derivatization, positioning it as a valuable reagent in organic synthesis.

Core Reactivity and Mechanism

The primary mode of action for this compound involves the nucleophilic attack of a heteroatom (typically oxygen, nitrogen, or sulfur) on the electrophilic silicon atom of the trimethylsilyl group. This process, known as silylation, results in the formation of a new silyl (B83357) ether, silyl amine, or silyl thioether, with N-methylacetamide as the byproduct. The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of the silylating agent and the silylated product.[1]

The general mechanism of silylation with MTSA can be depicted as follows:

Synthesis of this compound

The synthesis of MTSA is typically achieved through the nucleophilic substitution reaction between N-methylacetamide and a trimethylsilyl halide, most commonly chlorotrimethylsilane (B32843) (TMCS). The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or imidazole, to neutralize the hydrogen chloride byproduct.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method of reacting an N-alkylamide with a trialkylsilyl halide in the presence of a tertiary amine base.

Materials:

-

N-methylacetamide

-

Chlorotrimethylsilane (TMCS)

-

Triethylamine

-

Anhydrous solvent (e.g., hexane, benzene)

-

Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-methylacetamide and triethylamine in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Add chlorotrimethylsilane dropwise to the stirred solution from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, cool the mixture to room temperature. The precipitated triethylamine hydrochloride will be visible.

-

Filter the mixture under an inert atmosphere to remove the salt.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Expected Yield: >90%[1]

General Protocol for Derivatization of Polar Analytes for GC-MS Analysis

This protocol is a general guideline for the derivatization of compounds containing hydroxyl, carboxyl, or primary/secondary amine groups.

Materials:

-

Sample containing the polar analyte (e.g., dried biological extract, pure compound)

-

This compound (MTSA)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, N,N-dimethylformamide) - optional, as MTSA can often act as its own solvent[2]

-

Reaction vial with a screw cap and PTFE/silicone septum

-

Heating block or oven

Procedure:

-

Ensure the sample is completely dry, as moisture will interfere with the derivatization. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

-

Add the dried sample to the reaction vial.

-

Add MTSA to the vial. If a solvent is used, add it at this stage. The amount of MTSA should be in excess relative to the active hydrogens in the sample.

-

Seal the vial tightly and vortex to dissolve the sample.

-

Heat the vial at a temperature between 60°C and 80°C for a duration of 15 to 60 minutes. The optimal temperature and time will depend on the specific analyte.

-

Cool the vial to room temperature.

-

The derivatized sample is now ready for injection into the GC-MS system.

Quantitative Data on Reactivity

The reactivity of this compound is influenced by several factors, including the nature of the functional group being silylated, the reaction temperature, and the solvent used. The following tables summarize available quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₅NOSi |

| Molecular Weight | 145.27 g/mol |

| Appearance | Clear, light yellow liquid[1] |

| Boiling Point | 159-161 °C |

| Density | 0.904 g/mL at 20 °C |

| Flash Point | 48 °C |

| CAS Number | 7449-74-3 |

Table 2: Comparison of Silylating Agents

| Silylating Agent | Abbreviation | Key Characteristics |

| This compound | MTSA | Powerful silylating agent for polar compounds; can often be used as its own solvent.[2] |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Widely used, versatile silylating agent with good solvent properties.[1] |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive with volatile byproducts, minimizing chromatographic interference. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most powerful and volatile silylating agents, ideal for trace analysis.[2] |

Conclusion

This compound is a versatile and powerful silylating agent with broad applications in both analytical and synthetic chemistry. Its ability to efficiently derivatize a wide range of polar compounds makes it an invaluable tool for GC-MS analysis. Furthermore, its utility in organic synthesis for the protection of functional groups underscores its importance in the development of new chemical entities. By understanding its reactivity and optimizing experimental conditions, researchers can effectively leverage the capabilities of MTSA to advance their scientific endeavors.

References

The Ultimate Guide to N-Methyl-N-(trimethylsilyl)acetamide (MTA) for Enhanced Analyte Volatility in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-Methyl-N-(trimethylsilyl)acetamide (MTA) as a derivatizing agent to increase the volatility of analytes for gas chromatography (GC) analysis. Polar and non-volatile compounds, which are otherwise challenging to analyze by GC, can be chemically modified using MTA to improve their thermal stability and chromatographic performance. This process, known as silylation, is a cornerstone of sample preparation in many analytical laboratories.

The Role of Silylation in Gas Chromatography

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, organic acids, sugars, and steroids, possess polar functional groups (-OH, -COOH, -NH2, -SH) that render them non-volatile and prone to thermal degradation at the high temperatures used in GC.[1]

Derivatization, and specifically silylation, addresses this challenge by replacing the active hydrogen atoms in these polar functional groups with a trimethylsilyl (B98337) (TMS) group.[1] This chemical modification effectively masks the polar sites, leading to:

-

Increased Volatility: The resulting TMS derivatives have significantly lower boiling points, allowing them to be readily vaporized in the GC injector.

-

Improved Thermal Stability: Silylation protects thermally labile groups from degradation at high temperatures.

-

Enhanced Chromatographic Separation: The reduction in polarity leads to more symmetrical peak shapes and better resolution on common non-polar GC columns.

This compound (MTA) is a versatile silylating agent used in these derivatization reactions. It is a member of the N-trimethylsilyl-amide family of reagents, which are known for their strong silylating power.

Chemical Properties and Reaction Mechanism of MTA

This compound is a clear, light-yellow liquid that is sensitive to moisture. Its primary function is to donate a trimethylsilyl group to an analyte with an active hydrogen.

The silylation reaction with MTA proceeds via a nucleophilic attack of the heteroatom (e.g., oxygen, nitrogen) of the analyte's functional group on the silicon atom of the MTA molecule. The N-methylacetamide group then acts as a good leaving group, resulting in the formation of the trimethylsilyl derivative of the analyte and N-methylacetamide as a byproduct.

The general order of reactivity of functional groups towards silylation is:

Alcohols > Phenols > Carboxylic Acids > Amines > Amides

For sterically hindered functional groups, the reaction may be slower, and the use of a catalyst, such as trimethylchlorosilane (TMCS), may be necessary to enhance the reaction rate.[1]

Comparison of Silylating Agents

While MTA is an effective silylating agent, it is often used alongside other common reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The choice of reagent depends on the specific application, the nature of the analyte, and the desired reactivity.

| Feature | This compound (MTA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Silylating Strength | Strong | Very Strong (often used with a catalyst like TMCS) | Considered one of the strongest and most versatile |

| Byproducts | N-methylacetamide | Mono(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide | N-methyltrifluoroacetamide |

| Volatility of Byproducts | Moderately volatile | Volatile | Highly volatile |

| Reactivity | Good general-purpose reactivity | Highly reactive, especially with a catalyst, for a broad range of functional groups. | Generally considered more reactive than BSTFA for many compounds.[2] |

| Common Applications | General derivatization of polar compounds. | Widely used for a variety of analytes including amino acids, organic acids, and steroids.[2][3] | Often favored for challenging derivatizations and trace analysis due to the high volatility of its byproducts.[2] |

Experimental Protocols

The following are generalized protocols for the derivatization of polar analytes using a silylating agent like MTA. It is important to note that optimal conditions (e.g., temperature, time, and reagent ratios) may vary depending on the specific analyte and sample matrix and should be optimized accordingly.

General Single-Step Silylation Protocol

This protocol is suitable for analytes that are readily derivatized, such as non-sterically hindered alcohols and carboxylic acids.

-

Sample Preparation: Accurately weigh 1-5 mg of the dried sample into a reaction vial. The absence of water is critical for successful silylation.

-

Reagent Addition: Add 100-200 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample.

-

Add a 2 to 10-fold molar excess of this compound (MTA).

-

Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.

-

Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.

General Two-Step Derivatization Protocol (Methoximation followed by Silylation)

This protocol is recommended for complex samples containing carbonyl compounds (sugars, keto-acids) to prevent the formation of multiple derivatives from different tautomeric forms.

-

Sample Preparation: Place the dried sample extract in a reaction vial.

-

Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial and vortex. Incubate at 30-60°C for 90 minutes.

-

Silylation: Add 80-100 µL of this compound (MTA). For less reactive compounds, the addition of 1% TMCS as a catalyst may be beneficial. Cap the vial and vortex.

-

Reaction: Incubate at 37-80°C for 30-60 minutes.

-

Analysis: Cool the vial to room temperature and inject an aliquot into the GC-MS system.

Quantitative Data and Performance

While specific quantitative data for MTA is less abundant in the literature compared to BSTFA and MSTFA, the principles of silylation and the expected improvements in analytical performance are consistent. The following table provides an illustrative example of the expected changes in retention time for a hypothetical polar analyte after derivatization.

| Analyte (Hypothetical) | Functional Groups | Retention Time (min) - Underivatized | Retention Time (min) - Derivatized (TMS) |

| Hydroxy Acid | -OH, -COOH | > 30 (or does not elute) | ~15 |

| Amino Acid | -NH2, -COOH | > 25 (or does not elute) | ~12 |

| Sugar | Multiple -OH | Does not elute | ~18-20 (multiple peaks possible without methoximation) |

Note: Retention times are highly dependent on the specific analyte, GC column, and temperature program.

The derivatization efficiency and reaction yield are critical for accurate quantification. These parameters are influenced by factors such as the analyte's structure, the presence of steric hindrance, reaction temperature, and time. For instance, the derivatization of sterically hindered hydroxyl groups may require higher temperatures, longer reaction times, and the use of a catalyst.

Logical Workflow for Method Development

Developing a robust derivatization method requires a systematic approach. The following diagram outlines a logical workflow for method development using MTA.

Conclusion

This compound is a valuable reagent for the derivatization of polar analytes, enabling their analysis by gas chromatography. By increasing analyte volatility and thermal stability, MTA facilitates improved chromatographic separation and detection. While often used in conjunction with other powerful silylating agents like BSTFA and MSTFA, MTA provides a reliable option for a wide range of applications. Successful derivatization requires careful consideration of the analyte's properties, reaction conditions, and a systematic approach to method development. This guide provides a comprehensive overview to assist researchers, scientists, and drug development professionals in effectively utilizing MTA to enhance their GC-based analytical workflows.

References

Unveiling the Byproducts of N-Methyl-N-(trimethylsilyl)acetamide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-N-(trimethylsilyl)acetamide (MSA) is a versatile silylating agent widely employed in organic synthesis and analytical chemistry, particularly for the derivatization of compounds to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. While the primary synthesis of MSA is well-established, a thorough understanding of the potential byproducts is crucial for ensuring the purity of the final product and the reliability of subsequent applications. This technical guide provides a comprehensive overview of the byproducts generated during the synthesis of MSA, complete with detailed experimental protocols and data analysis.

Core Synthesis and Expected Byproducts

The most common and industrially relevant method for synthesizing this compound involves the reaction of N-methylacetamide with a silylating agent, typically trimethylsilyl (B98337) chloride (TMCS), in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction. Triethylamine (B128534) (Et3N) is frequently used for this purpose.

The primary reaction is as follows:

From this core reaction, the most abundant and expected byproduct is triethylamine hydrochloride . This salt is typically removed by filtration.

Potential Side Reactions and Associated Byproducts

Beyond the main reaction, several side reactions can occur, leading to the formation of various impurities. The nature and quantity of these byproducts are highly dependent on the reaction conditions, including temperature, stoichiometry of reactants, and the presence of moisture or other contaminants.

Reaction with Trace Water (Hydrolysis)